Augmentin

Catalog No.
S519759
CAS No.
74469-00-4
M.F
C24H27KN4O10S
M. Wt
602.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Augmentin

CAS Number

74469-00-4

Product Name

Augmentin

IUPAC Name

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C24H27KN4O10S

Molecular Weight

602.7 g/mol

InChI

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7-;/m11./s1

InChI Key

DWHGNUUWCJZQHO-ZVDZYBSKSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

Solubility

Soluble in DMSO

Synonyms

Amox clav, Amox-clav, Amoxi Clavulanate, Amoxi-Clavulanate, Amoxicillin Clavulanic Acid, Amoxicillin Potassium Clavulanate Combination, Amoxicillin-Clavulanic Acid, Amoxicillin-Potassium Clavulanate Combination, Amoxycillin Clavulanic Acid, Amoxycillin, Clavulanate Potentiated, Amoxycillin-Clavulanic Acid, Augmentin, BRL 25000, BRL-25000, BRL25000, Clavulanate Potentiated Amoxycillin, Clavulin, Co amoxiclav, Co-amoxiclav, Coamoxiclav, Potassium Clavulanate Amoxicillin Combination, Potassium Clavulanate-Amoxicillin Combination, Spektramox, Synulox

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[K+]

Description

The exact mass of the compound Clavamox is 602.1085 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Penicillin G - Ampicillin - Amoxicillin. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Bacterial Resistance Mechanisms

One key area of scientific research involving Clavamox is investigating how bacteria develop resistance to antibiotics. Researchers can use Clavamox to exert selective pressure on bacterial cultures, promoting the emergence of resistant strains. By studying these resistant strains, scientists can gain valuable insights into the mechanisms by which bacteria develop resistance to beta-lactam antibiotics, the class to which amoxicillin belongs [1]. This knowledge is crucial for developing new strategies to combat antibiotic resistance, a growing global health concern.

([1] Lister, PD, & Lynch, JM. (2000). Evolution of β-lactamase gene cassette arrays in Klebsiella pneumoniae. Clinical Microbiology and Infection, 6(11), 624-634. )

Evaluating Treatment Efficacy in Animal Models

Another research application of Clavamox involves using it in animal models to assess the efficacy of new antibiotic treatments. Researchers can induce bacterial infections in animals like mice or rats and then compare the effectiveness of Clavamox to new drug candidates in clearing the infection. These studies provide valuable pre-clinical data on the potential effectiveness and safety of new antibiotics before they are tested in humans [2].

([2] Nicolau, DP, Fernandes, AR, & Ribeiro, RM. (2009). Animal models used in the development of new antimicrobial agents. Current Opinion in Microbiology, 12(4), 480-488. )

Augmentin is a combination antibiotic that consists of amoxicillin and clavulanic acid. Amoxicillin is a broad-spectrum beta-lactam antibiotic effective against a variety of bacterial infections, while clavulanic acid serves as a beta-lactamase inhibitor, protecting amoxicillin from degradation by certain bacteria. This combination enhances the efficacy of amoxicillin against bacteria that have developed resistance mechanisms through the production of beta-lactamase enzymes. Augmentin is commonly prescribed for conditions such as otitis media, pneumonia, urinary tract infections, and skin infections .

Involving Augmentin are those that occur during its mechanism of action. Amoxicillin works by inhibiting the synthesis of the bacterial cell wall through binding to penicillin-binding proteins (PBPs), which are crucial for peptidoglycan formation. This inhibition leads to bacterial lysis and death. Clavulanic acid, on the other hand, irreversibly binds to beta-lactamase enzymes, preventing them from hydrolyzing the beta-lactam ring of amoxicillin. This reaction allows amoxicillin to maintain its antibacterial activity against resistant strains .

The synthesis of Augmentin involves two main processes:

  • Synthesis of Amoxicillin: This is achieved through the modification of penicillin G or V via acylation with 4-hydroxyphenylglycine, leading to the formation of amoxicillin.
  • Synthesis of Clavulanic Acid: Clavulanic acid is produced through fermentation using the bacterium Streptomyces clavuligerus. The fermentation process yields clavulanic acid, which is then purified and combined with amoxicillin to form Augmentin.

Both components are then formulated into various dosage forms such as tablets and suspensions .

Augmentin is widely used in clinical settings for treating various infections, including:

  • Respiratory Tract Infections: Such as sinusitis and pneumonia.
  • Urinary Tract Infections: Effective against both uncomplicated and complicated cases.
  • Skin and Soft Tissue Infections: Including cellulitis and animal bites.
  • Otitis Media: Common in pediatric populations.

The combination's ability to overcome beta-lactamase-mediated resistance makes it a preferred choice in empirical therapy for suspected resistant infections .

Augmentin may interact with several medications:

  • Probenecid: Co-administration can increase blood levels of amoxicillin but does not affect clavulanic acid excretion.
  • Oral Anticoagulants: Increased prothrombin time may occur; monitoring is recommended.
  • Allopurinol: This combination may heighten the risk of allergic reactions.
  • Combined Oral Contraceptives: Augmentin may reduce their effectiveness due to alterations in gut flora affecting estrogen reabsorption .

Several compounds exhibit similar antibacterial properties or mechanisms to Augmentin. Below is a comparison highlighting their uniqueness:

Compound NameComponentsMechanismUnique Features
Ampicillin/SulbactamAmpicillin + SulbactamBeta-lactam antibiotic + Beta-lactamase inhibitorOften used in hospital settings for severe infections
Piperacillin/TazobactamPiperacillin + TazobactamBroad-spectrum beta-lactam + Beta-lactamase inhibitorEffective against Pseudomonas aeruginosa
Ceftazidime/AvibactamCeftazidime + AvibactamThird-generation cephalosporin + Beta-lactamase inhibitorTargets extended-spectrum beta-lactamases
Meropenem/VaborbactamMeropenem + VaborbactamCarbapenem antibiotic + Beta-lactamase inhibitorBroadest spectrum against resistant gram-negative bacteria

Augmentin's unique combination of amoxicillin's broad-spectrum activity with clavulanic acid's protective mechanism against beta-lactamases distinguishes it from other antibiotic combinations .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

602.1085

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

79198-29-1 (parent)

MeSH Pharmacological Classification

Anti-Bacterial Agents

Other CAS

74469-00-4
79198-29-1

Wikipedia

Amoxicillin/clavulanic acid

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-04-14
1: Hoberman A, Paradise JL, Rockette HE, Jeong JH, Kearney DH, Bhatnagar S, Shope TR, Muñiz G, Martin JM, Kurs-Lasky M, Haralam M, Pope MA, Nagg JP, Zhao W, Miah MK, Beumer J, Venkataramanan R, Shaikh N. Reduced-Concentration Clavulanate for Young Children with Acute Otitis Media. Antimicrob Agents Chemother. 2017 Jun 27;61(7). pii: e00238-17. doi: 10.1128/AAC.00238-17. Print 2017 Jul. Erratum in: Antimicrob Agents Chemother. 2017 Dec 21;62(1):. PubMed PMID: 28438923; PubMed Central PMCID: PMC5487636.
2: White AR, Kaye C, Poupard J, Pypstra R, Woodnutt G, Wynne B. Augmentin (amoxicillin/clavulanate) in the treatment of community-acquired respiratory tract infection: a review of the continuing development of an innovative antimicrobial agent. J Antimicrob Chemother. 2004 Jan;53 Suppl 1:i3-20. Review. PubMed PMID: 14726431.

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